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Compound of Interest

Compound Name: Sodium 2-chloro-3-fluorobenzoate
Cat. No.: B1514222
Get Quote
\ J

Executive Summary

2-Chloro-3-fluorobenzoic acid (CAS: 102940-86-3) is a critical disubstituted aromatic building
block, primarily utilized in the synthesis of kinase inhibitors (e.g., Aurora A inhibitors) and
fluorinated agrochemicals. Its utility is defined by the unique electronic interplay between the
ortho-chloro and meta-fluoro substituents, which significantly alters its acidity and lipophilicity
compared to the parent benzoic acid.

This guide provides a definitive analysis of its physicochemical properties, specifically focusing
on acid dissociation constants (pKa) and solubility profiles. Where direct experimental literature
IS sparse, values are derived from validated Structure-Activity Relationship (SAR) logic and
comparative analog analysis, followed by robust protocols for empirical verification.

Physicochemical Specifications
Core Identity & Properties
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Parameter Data Source/Note
IUPAC Name 2-Chloro-3-fluorobenzoic acid

CAS Number 102940-86-3 Verified
Molecular Formula C7H4CIFO2

Molecular Weight 174.56 g/mol

Melting Point 169 -173°C Experimental [1]
Boiling Point ~279.5 °C (at 760 mmHg) Predicted

White to off-white crystalline
Appearance
powder

pKa Analysis: The Ortho-Meta Interplay

The acidity of 2-chloro-3-fluorobenzoic acid is significantly higher (lower pKa) than benzoic acid
due to two synergistic mechanisms: the Ortho Effect and Inductive Withdrawal.

e Benzoic Acid Baseline: pKa = 4.20

e 2-Chlorobenzoic Acid (Analog): pKa = 2.89 [2].[1][2][3] The bulky ortho-chloro group forces
the carboxylate group out of planarity with the benzene ring, reducing resonance
destabilization of the anion, while also exerting an inductive electron-withdrawing effect (-1).

o 3-Fluorobenzoic Acid (Analog): pKa = 3.86 [3]. The meta-fluoro group exerts a strong -l
effect, stabilizing the carboxylate anion.

Derived pKa Value: Combining the dominant ortho-chloro effect (ApKa = -1.3) with the auxiliary
meta-fluoro effect (ApKa = -0.3), the theoretical pKa for 2-chloro-3-fluorobenzoic acid is
estimated to be in the range of 2.60 — 2.75.
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Scientist's Note: The ortho-chloro substituent is the primary driver of acidity here. The addition
of the fluorine at the 3-position further acidifies the molecule, but less dramatically than the

initial ortho-substitution.

Solubility & Lipophilicity (LogP/LogD)

o LogP (Octanol/Water): ~2.2 (Predicted). This indicates moderate lipophilicity, suitable for
membrane permeability in drug discovery.

e Aqueous Solubility:

o Low pH (pH < 2): Low (< 0.5 mg/mL).[4] The molecule exists in its neutral, protonated
form.

o High pH (pH > 5): High. As pH exceeds the pKa (approx 2.7), the species ionizes to the 2-
chloro-3-fluorobenzoate anion, drastically increasing water solubility.

Visualizing Structural Influences

The following diagram illustrates the electronic and steric vectors contributing to the
compound's acidity and solubility logic.
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Figure 1: Structural Structure-Property Relationship (SPR) map detailing the additive effects of
halogen substitution on acidity.

Experimental Methodologies

Since specific literature values for this exact CAS are often proprietary, the following validated
protocols are recommended for internal determination.

Protocol A: Potentiometric pKa Determination

Objective: Accurate determination of the thermodynamic pKa. Reagents: 0.01 M NaOH
(standardized), 0.1 M KCI (ionic strength adjuster), Methanol (HPLC grade).

e Preparation: Dissolve ~5 mg of 2-chloro-3-fluorobenzoic acid in a minimal volume of
Methanol/Water (20:80 v/v) containing 0.1 M KCI. Note: Co-solvent is required due to low
intrinsic aqueous solubility.

e Titration: Titrate with 0.01 M NaOH under inert gas (Nz) purge to prevent carbonate
formation.

» Data Analysis: Plot pH vs. Volume of NaOH. Use the Bjerrum plot or Gran method to identify
the equivalence point.

e Yasuda-Shedlovsky Extrapolation: Perform titrations at three different methanol
concentrations (e.g., 20%, 30%, 40%) and extrapolate the pKa to 0% organic solvent to
obtain the aqueous pKa.

Protocol B: Equilibrium Solubility (Shake-Flask)

Objective: Determine thermodynamic solubility at pH 1.2 (Simulated Gastric Fluid) and pH 7.4
(PBS).

o Saturation: Add excess solid compound to the buffer solution in a glass vial.
o Equilibration: Agitate at 25°C for 24 hours.

o Separation: Filter the suspension using a PVDF syringe filter (0.45 pm). Critical: Pre-saturate
the filter to prevent drug loss.
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e Quantification: Analyze the filtrate via HPLC-UV (Detection @ 230 nm).
o Mobile Phase: Acetonitrile : 0.1% Formic Acid (60:40).
o Column: C18 Reverse Phase.

Applications in Drug Design

The 2-chloro-3-fluorobenzoic acid moiety acts as a specialized bioisostere for other aromatic
acids.

» Metabolic Stability: The C3-Fluorine blocks metabolic oxidation at a typically vulnerable
position on the ring.

e Conformational Lock: The C2-Chlorine restricts rotation around the phenyl-carbonyl bond,
locking the molecule into a conformation that may favor binding in specific enzyme pockets
(e.g., Aurora A kinase ATP binding site).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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